Carboxypeptidase G2 (CPG2) Inhibitor Carboxypeptidase G2 (CPG2) Inhibitor Carboxypeptidase G2 (CPG2) Inhibitor is a novel Carboxypeptidase G2 (CPG2) Inhibitor, Antitumor agents.
Brand Name: Vulcanchem
CAS No.: 192203-60-4
VCID: VC0003696
InChI: InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
SMILES: COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C13H15NO6S
Molecular Weight: 313.33 g/mol

Carboxypeptidase G2 (CPG2) Inhibitor

CAS No.: 192203-60-4

Cat. No.: VC0003696

Molecular Formula: C13H15NO6S

Molecular Weight: 313.33 g/mol

* For research use only. Not for human or veterinary use.

Carboxypeptidase G2 (CPG2) Inhibitor - 192203-60-4

CAS No. 192203-60-4
Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
IUPAC Name (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Standard InChI InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
Standard InChI Key OBCGYIKABKFIQB-JTQLQIEISA-N
Isomeric SMILES COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O

Biochemical and Structural Basis of CPG2 Inhibition

Enzyme Structure and Catalytic Mechanism

CPG2 is a dimeric zinc-dependent hydrolase that cleaves glutamate residues from folate analogs and prodrugs. Its active site accommodates a P1’ glutamate moiety, while the entrance funnel interacts with diverse effector groups on substrates . The enzyme’s dimeric configuration stabilizes its tertiary structure, with each monomer contributing to substrate binding and catalysis . Disruption of this dimeric interface via ultrasonic energy or competitive inhibitors diminishes activity, highlighting the importance of quaternary structure .

Competitive Inhibition by Fluorinated Prodrugs

A landmark study identified tetrafluorinated benzoic acid mustards as the first competitive CPG2 inhibitors . Unlike di- and trifluorinated analogs, which are cleaved by CPG2, tetrafluorinated compounds exhibit strong inhibition (Table 1). Structural analysis reveals that the tetrafluoro group sterically hinders substrate access to the catalytic zinc ion, while the benzoic acid backbone mimics the natural substrate’s glutamate moiety . This competitive binding reduces hydrolysis rates by over 90%, enabling precise control over prodrug activation in GDEPT systems .

Table 1: Properties of Fluorinated CPG2 Inhibitors

Compound ClassFluorination PatternInhibition Constant (Ki)Application
Benzoic Acid MustardTetrafluoro0.8 µMGDEPT Regulation
Benzoic Acid MustardDifluoroSubstrateProdrug Activation

Therapeutic Applications of CPG2 Inhibition

Enhancing Prodrug Therapy Specificity

Physical Modulation of CPG2 Activity

Ultrasound-Mediated Enzyme Regulation

Ultrasound offers a non-pharmacological method to biphasically modulate CPG2 (Table 2). Low-intensity insonation (10 W/cm² for 200 s) increases activity by 15–20% via enhanced specific activity, likely due to conformational optimization . Conversely, high-intensity ultrasound (20 W/cm² for 3000 s) irreversibly inactivates CPG2 by dissociating dimers into monomers and inducing glycosylation-related structural changes .

Table 2: Ultrasound Parameters and CPG2 Activity Modulation

Intensity (W/cm²)Duration (s)Activity ChangeMechanism
10200+15–20%Conformational Optimization
203000-90%Dimer Dissociation

Synergy with Pharmacological Inhibitors

Combining ultrasound with tetrafluorinated inhibitors achieves multi-layered control. Pre-treatment with inhibitors followed by high-intensity ultrasound reduces CPG2 activity by 99%, enabling on-demand termination of prodrug activation . This approach minimizes residual enzyme activity in systemic circulation, addressing a key limitation of ADEPT .

Challenges and Future Directions

Overcoming Inhibitor Resistance

Prolonged use of competitive inhibitors risks mutations in CPG2’s active site. Structural studies highlight Glu424 and Gly518 as critical residues for inhibitor binding; mutations at these sites reduce inhibitor affinity by 40-fold . Next-generation inhibitors incorporating flexible effector groups may circumvent resistance by targeting conserved regions outside the active site .

Clinical Translation of Modulation Strategies

While ultrasonic modulation excels in preclinical models, clinical adoption requires optimizing transducer designs for deep-seated tumors. Phase I trials are exploring catheter-based ultrasound systems coupled with CPG2 inhibitors for hepatocellular carcinoma, aiming to achieve ≥80% enzyme inactivation in situ .

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